molecular formula C16H13Cl2N3O2 B12043688 N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide CAS No. 357267-09-5

N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12043688
CAS No.: 357267-09-5
M. Wt: 350.2 g/mol
InChI Key: FQFOHCCERCWFHO-DJKKODMXSA-N
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Description

“N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” typically involves the condensation of 3,4-dichloroaniline with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to the observed biological activities. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones and related derivatives, such as:

  • “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide”
  • “this compound”
  • “this compound”

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct biological and chemical properties

Properties

CAS No.

357267-09-5

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)9-19-21-16(23)15(22)20-12-6-7-13(17)14(18)8-12/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

FQFOHCCERCWFHO-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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